(苯甲酰氨基)(苯基)乙酸

描述

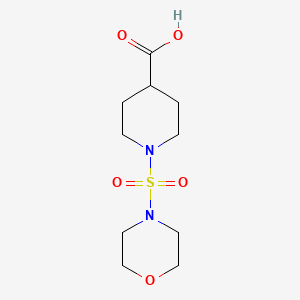

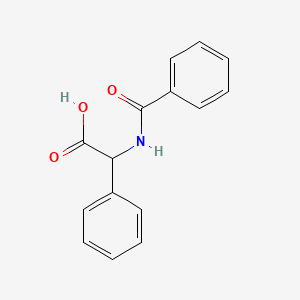

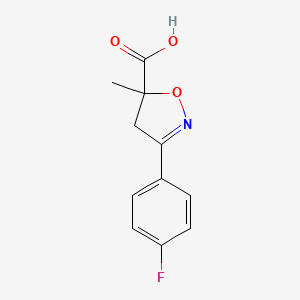

“(Benzoylamino)(phenyl)acetic acid” is an organic compound with the molecular formula C15H13NO3 . It is a derivative of phenylacetic acid, which is an organic compound containing a phenyl functional group and a carboxylic acid functional group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 has been used to synthesize new 2-amino-1,3,4-oxadiazole derivatives .Molecular Structure Analysis

The molecular structure of “(Benzoylamino)(phenyl)acetic acid” consists of a benzoyl group (C6H5CO-), an amino group (-NH2), a phenyl group (C6H5-), and an acetic acid group (CH3COOH) .Physical and Chemical Properties Analysis

“(Benzoylamino)(phenyl)acetic acid” has a molecular weight of 255.27 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .科学研究应用

杂环重排和合成:该化合物参与杂环重排。例如,它用于苯肼腙等异构体的合成和表征,这在研究有机化学中的分子结构和反应中具有重要意义 (Vivona, Ruccia, Frenna & Spinelli, 1980).

化学反应性研究:已经对 (苯甲酰氨基)(苯基)乙酸的某些衍生物的反应性进行了研究。这些研究对于理解化学反应的动力学和机理至关重要,这对于开发新的合成方法和材料至关重要 (Kolisnyk, Svechnikova, Vinnyk, Kolisnyk & Altukhov, 2018).

合成新化合物:该化合物用于合成新的化学实体,例如苯甲酰胺和恶唑啉的衍生物。这些合成化合物在包括制药和材料科学在内的各个领域具有潜在应用 (Ighilahriz-Boubchir et al., 2017).

催化和绿色化学:(苯甲酰氨基)(苯基)乙酸衍生物用作化学反应中的催化剂。它们在环境友好的催化过程中的应用突出了该化合物在绿色化学倡议中的重要性 (Kowsari et al., 2019).

药理学研究:由于排除标准,关于药理应用的具体信息有限,但该化合物的衍生物参与了与药理学和药物开发相关的各种研究,强调了其在药物化学中的潜力。

作用机制

Target of Action

(Benzoylamino)(phenyl)acetic acid, also known as Phenylacetic acid , is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in adult and pediatric patients with deficiencies in enzymes of the urea cycle

Mode of Action

It is known that phenylacetic acid undergoes hydrolysis involving arylesterase in plasma, both arylesterase and carboxylesterase in liver microsomes, and carboxylesterase in liver cytosol .

Biochemical Pathways

It is known that phenylacetic acid is involved in the urea cycle . It is also suggested that the hexanoic acid side chain of a similar compound undergoes two-carbon cleavage, probably through a beta-oxidation metabolic pathway .

Pharmacokinetics

It is known that phenylacetic acid is metabolized by phenylacetate esterases found in the human liver cytosol . Human plasma esterase also hydrolyzes phenylacetate . The volume of distribution of Phenylacetic acid is 19.2 ± 3.3 L .

Result of Action

It is known that phenylacetic acid is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .

Action Environment

It is known that phenylacetic acid is subject to controls in countries including the united states and china due to its use in the illicit production of phenylacetone .

生化分析

Biochemical Properties

It is known that phenylacetic acid, a related compound, is involved in various biochemical reactions . It is a catabolite of phenylalanine and is involved in the metabolism of aromatic components

Cellular Effects

It is known that changes in the cellular environment, such as acidity, can affect the properties of cell membranes and potentially influence cell function

Molecular Mechanism

It is known that phenylacetic acid undergoes ketonic decarboxylation to form ketones . It can be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone

Temporal Effects in Laboratory Settings

It is known that phenylacetic acid is a weak carboxylic acid with a molecular weight of 136.15 g/mol and a density of 1.08 g/cm³

Dosage Effects in Animal Models

It is known that nonsteroidal anti-inflammatory drugs (NSAIDs), which include phenylacetic acid derivatives, have dose-dependent effects in animal models

Metabolic Pathways

It is known that phenylacetic acid is a central intermediate metabolite involved in bacterial degradation of aromatic components

Transport and Distribution

It is known that phenylacetic acid is a catabolite of phenylalanine and is involved in the metabolism of aromatic components

Subcellular Localization

It is known that mRNA localization contributes to the post-transcriptional fine-tuning of gene expression and the control of fundamental processes such as cell motility, polarity, and differentiation

属性

IUPAC Name |

2-benzamido-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14(12-9-5-2-6-10-12)16-13(15(18)19)11-7-3-1-4-8-11/h1-10,13H,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDLFRQZDTZESK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403128 | |

| Record name | (benzoylamino)(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74536-43-9 | |

| Record name | (benzoylamino)(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1335172.png)

![2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide](/img/structure/B1335174.png)

![2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B1335177.png)

![1,2,3,7,8,9-Hexahydrocyclopenta[d]cyclopenta[3,4]pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1335184.png)

![2-[(2-Methoxyethyl)amino]nicotinic acid](/img/structure/B1335193.png)